molecular formula C14H15NO4S B1607014 Methyl 2-amino-4-(2,4-dimethoxyphenyl)thiophene-3-carboxylate CAS No. 350999-38-1

Methyl 2-amino-4-(2,4-dimethoxyphenyl)thiophene-3-carboxylate

Cat. No.: B1607014
CAS No.: 350999-38-1
M. Wt: 293.34 g/mol
InChI Key: CITRNEKIFXSLSJ-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-(2,4-dimethoxyphenyl)thiophene-3-carboxylate is a chemical compound with the molecular formula C14H15NO4S It is a thiophene derivative, characterized by the presence of an amino group, a carboxylate ester, and two methoxy groups on the phenyl ring

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Methyl 2-amino-4-(2,4-dimethoxyphenyl)thiophene-3-carboxylate . Factors such as pH, temperature, and the presence of other molecules can affect how the compound interacts with its targets and its overall effectiveness.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-4-(2,4-dimethoxyphenyl)thiophene-3-carboxylate typically involves the reaction of 2,4-dimethoxybenzaldehyde with thiophene-3-carboxylic acid, followed by amination and esterification steps. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product. For example, the use of methanesulfonic acid (MsOH) under reflux conditions in methanol (MeOH) can yield the corresponding thiophene derivative .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as hydrolysis, followed by reaction with phosgene to prepare intermediates, which are then further reacted to form the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-(2,4-dimethoxyphenyl)thiophene-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylate ester to an alcohol or other reduced forms.

    Substitution: The amino group and methoxy groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

Methyl 2-amino-4-(2,4-dimethoxyphenyl)thiophene-3-carboxylate has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-amino-4-(2,4-dimethoxyphenyl)thiophene-3-carboxylate is unique due to the presence of the dimethoxyphenyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent or as a building block for the synthesis of more complex molecules.

Properties

IUPAC Name

methyl 2-amino-4-(2,4-dimethoxyphenyl)thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4S/c1-17-8-4-5-9(11(6-8)18-2)10-7-20-13(15)12(10)14(16)19-3/h4-7H,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CITRNEKIFXSLSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CSC(=C2C(=O)OC)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10358009
Record name methyl 2-amino-4-(2,4-dimethoxyphenyl)thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10358009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

350999-38-1
Record name methyl 2-amino-4-(2,4-dimethoxyphenyl)thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10358009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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